molecular formula C9H8N4S B3017173 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine CAS No. 105873-33-4

7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine

Cat. No.: B3017173
CAS No.: 105873-33-4
M. Wt: 204.25
InChI Key: ZKXNKMALIYTLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine (CAS 105873-33-4) is a synthetically versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 8 N 4 S and a molecular weight of 204.25 g/mol, features a fused triazolo-benzothiazole core structure with a methyl substituent at the 7-position and an amino group at the 3-position [ ]. The primary research value of this compound lies in its potent and selective inhibitory activity against enzymes within the Poly(ADP-ribose) polymerase (PARP) and mono-ADP-ribosyltransferase (mono-ART) families. It functions as a novel nicotinamide mimetic, effectively competing for the enzyme's binding site [ ]. Enzymatic profiling reveals a distinctive inhibition profile: it demonstrates micromolar potency against PARP1 and PARP2 (IC 50 = 1.6 µM for both), and shows remarkable nanomolar-level activity against PARP10 (IC 50 = 25 nM), positioning it as one of the most potent reported inhibitors for this isoform [ ]. This mechanism, which disrupts critical DNA repair pathways in cells, makes it a valuable chemical tool for investigating cancer biology and for developing novel anticancer agents [ ]. Beyond its application in oncology research, derivatives of the [1,2,4]triazolo[3,4-b][1,3]benzothiazole scaffold have also been evaluated for their broad-spectrum antimicrobial activity, showing promise against pathogens such as S. aureus , E. coli , P. aeruginosa , and B. cereus , as well as antifungal activity [ ]. This compound is offered with a purity of 95% and is immediately available for research applications [ ]. Please Note: This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c1-5-2-3-6-7(4-5)14-9-12-11-8(10)13(6)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXNKMALIYTLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with methylating agents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

TBT has emerged as a significant scaffold in drug discovery, particularly for developing inhibitors targeting poly-ADP-ribose polymerases (PARPs). These enzymes play crucial roles in DNA repair mechanisms, making them vital targets for cancer therapies.

  • Inhibition of PARP Enzymes : Recent studies have demonstrated that derivatives of TBT can effectively inhibit various PARP enzymes at nanomolar concentrations. For instance, compounds derived from TBT have been shown to compete with nicotinamide in the binding pocket of PARP enzymes such as PARP2 and PARP14 .
  • Structural Insights : The binding modes of TBT derivatives have been elucidated through crystallography, revealing how modifications in the benzothiazole ring can enhance selectivity and potency against specific PARP isoforms .

Antimicrobial Activity

Research indicates that TBT and its derivatives exhibit antimicrobial properties. A study highlighted that certain modifications to the triazole ring enhance the compound's efficacy against various bacterial strains. This makes TBT a potential candidate for developing new antibiotics .

Anticancer Properties

The ability of TBT to inhibit PARP enzymes links it to potential anticancer applications. By disrupting DNA repair pathways in cancer cells, TBT derivatives may enhance the effectiveness of existing chemotherapy agents. This synergistic effect is being investigated in preclinical models .

Case Study 1: PARP Inhibition

In a recent study published in ACS Medicinal Chemistry Letters, researchers synthesized a series of TBT derivatives and evaluated their inhibitory effects on multiple PARP enzymes. The most promising candidates exhibited IC50 values in the low nanomolar range, demonstrating significant potential as therapeutic agents for cancers characterized by defective DNA repair mechanisms .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of TBT derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents based on the TBT scaffold .

Mechanism of Action

The mechanism of action of 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes critical for the survival of cancer cells .

Comparison with Similar Compounds

Physicochemical and Functional Differences

  • Lipophilicity : The 7-methyl group in the target compound likely enhances lipophilicity relative to polar substituents (e.g., pyridyl or coumarin), influencing pharmacokinetic properties .
  • Electronic Effects : Electron-donating groups (e.g., methyl) may stabilize the triazole ring, whereas electron-withdrawing groups (e.g., nitro or halogens) could modulate reactivity and binding affinity.
  • Bioactivity Diversity : While triazolo-thiadiazoles prioritize vascular effects, triazolo-thiadiazines and benzothiazole derivatives may target microbial or cancer pathways due to extended π-conjugation .

Data Tables

Table 2: Bioactivity Comparison

Compound Substituents Tested Activity Efficacy Reference
2a–2s (Hu et al.) Pyridyl, varied R-groups Vasodilation (in vitro) EC₅₀: 10–50 μM
4b, 4d (Zhang et al.) α-Naphthyl, alkyl/aryl Antibacterial (E. coli) MIC: 12.5–25 μg/mL
Target compound 7-Methyl Inferred Likely modulates similar pathways N/A

Biological Activity

7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships.

This compound has the following chemical characteristics:

  • CAS Number : 105873-33-4
  • Molecular Formula : C₉H₇N₃S
  • Molecular Weight : 221.302 g/mol
  • Density : 1.64 g/cm³
  • Boiling Point : 356.5 °C at 760 mmHg
  • Flash Point : 169.4 °C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from benzothiazole derivatives. Various synthetic routes have been reported in the literature that utilize hydrazine derivatives and other reagents to achieve the desired triazole structure.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the benzothiazole and triazole moieties. For instance:

  • In a study evaluating a series of benzothiazolone analogs, compounds structurally related to this compound exhibited significant cytotoxicity against various human cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) with IC₅₀ values ranging from 0.008 to 2.42 µM .
CompoundCell LineIC₅₀ (µM)
Z26EA.hy9260.13
Z26MCF-72.42
Z26MDA-MB-2311.35

These findings suggest that modifications in the structure can significantly enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of similar benzothiazole derivatives have been explored as well. In vitro studies indicated that certain derivatives could inhibit bacterial growth effectively:

  • A study on newly synthesized thiazolo-pyrimidine derivatives showed promising antimicrobial activity against various strains of bacteria . Although specific data on this compound is limited, its structural relatives indicate potential in this area.

The mechanism by which compounds like this compound exert their effects is often linked to their ability to interfere with cellular processes such as:

  • Inhibition of Poly(ADP-ribose) polymerases (PARPs) : Research has shown that the [1,2,4]triazolo[3,4-b]benzothiazole scaffold can act as a competitive inhibitor for nicotinamide binding sites on PARP enzymes . This inhibition can lead to impaired DNA repair mechanisms in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Combination Therapies : Compounds similar to this compound have been evaluated in combination with traditional chemotherapeutics like cisplatin. These combinations have shown enhanced efficacy in resistant cancer cell lines .
  • Preclinical Trials : Certain derivatives have progressed to preclinical trials demonstrating significant anti-proliferative effects against various tumor models .

Q & A

Q. What are the common synthetic routes for 7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, iodobenzene diacetate has been used as an oxidizing agent to facilitate triazole ring formation in analogous benzothiazole-triazole hybrids . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or ethanol), and reaction time. Temperature control (e.g., room temperature vs. reflux) is critical to minimize side products like sulfoxides or sulfones, as seen in related triazole-thiadiazole syntheses . Table 1 : Key Reaction Parameters for Triazolo-Benzothiazole Synthesis
ParameterOptimal RangeImpact on Yield
Oxidizing AgentIodobenzene diacetate>80% purity
SolventDichloromethaneHigh solubility
Reaction Time45–60 minMinimizes byproducts

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring fusion. For example, aromatic protons in triazole-benzothiazole hybrids resonate at δ 7.2–8.5 ppm .
  • X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking, C–H···N hydrogen bonds) that influence stability. Dihedral angles between fused rings (e.g., 5.59° in benzothiazole-triazole derivatives) are critical for validating computational models .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns unique to the triazole-benzothiazole scaffold .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction pathways. For instance, ICReDD’s approach integrates reaction path searches with experimental data to predict regioselectivity in triazole-thiadiazole syntheses . Software like Gaussian or ORCA can simulate electron density maps to identify nucleophilic/electrophilic sites. Key steps :

Optimize molecular geometry using DFT.

Calculate Fukui indices to map reactive centers.

Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. A systematic approach includes:
  • Structural Validation : Re-analyze compound purity via HPLC (>95%) and XRD to rule out polymorphic differences .
  • Dose-Response Repetition : Test activity across multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) under standardized protocols.
  • Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding variables (e.g., solvent used in bioassays) .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility and reduce metabolic degradation .
  • Cocrystallization : Use coformers like succinic acid to stabilize the crystal lattice via hydrogen bonding, as demonstrated for triazolo-thiadiazines .
  • Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can shield the compound from enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the antimicrobial efficacy of this compound?

  • Methodological Answer : Contradictions may stem from differences in microbial strains or assay methods. A robust protocol includes:

Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) .

Structural-Activity Comparison : Correlate substituent effects (e.g., methyl vs. fluorine groups) with activity trends in analogous compounds .

Mechanistic Studies : Assess membrane permeability via fluorescent probes (e.g., SYTOX Green) to distinguish bactericidal vs. static effects .

Experimental Design and Optimization

Q. What in silico tools are recommended for designing derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions. For example, reducing logP from 3.5 to 2.0 enhances aqueous solubility .
  • Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., HIV-1 protease) to prioritize synthesis. A docking score ≤−7.0 kcal/mol suggests high affinity .
  • QSAR Modeling : Partial Least Squares (PLS) regression identifies critical descriptors (e.g., polar surface area) for optimizing bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.